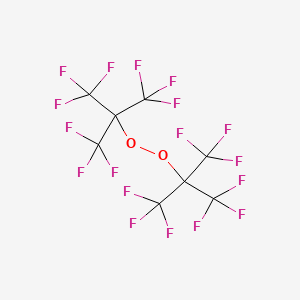

Bis(perfluoro-t-butyl) peroxide

Description

Properties

CAS No. |

26842-85-3 |

|---|---|

Molecular Formula |

C8F18O2 |

Molecular Weight |

470.05 g/mol |

IUPAC Name |

1,1,1,3,3,3-hexafluoro-2-[1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propan-2-yl]peroxy-2-(trifluoromethyl)propane |

InChI |

InChI=1S/C8F18O2/c9-3(10,11)1(4(12,13)14,5(15,16)17)27-28-2(6(18,19)20,7(21,22)23)8(24,25)26 |

InChI Key |

RMHJZXQCOUCQQX-UHFFFAOYSA-N |

Canonical SMILES |

C(C(F)(F)F)(C(F)(F)F)(C(F)(F)F)OOC(C(F)(F)F)(C(F)(F)F)C(F)(F)F |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 2: Decomposition Kinetics

Physical and Chemical Properties

- Thermal Stability : this compound is stable at room temperature but decomposes under heat or mechanical stress, producing fluorinated esters. In contrast, cis/trans-3,5-bis(trifluoromethyl)-1,2-dioxolane derivatives decompose within weeks in glass containers .

- Spectroscopic Features : Infrared spectra of this compound show strong absorption bands near 1,300 cm⁻¹ (C–F stretching) and 800 cm⁻¹ (O–O stretching), similar to bis(trifluoromethyl) peroxide .

Preparation Methods

Reaction Overview

The reaction can be summarized as:

Chlorine trifluoride acts as both an oxidizing agent and a fluorinating agent, facilitating the formation of the peroxide bond () between two perfluoro-t-butoxy radicals. The reaction is highly exothermic and requires precise temperature control to avoid decomposition or side reactions.

Reaction Conditions and Procedure

Key parameters for optimizing yield and purity include:

-

Temperature : Conducted at subambient temperatures (typically between and ) to mitigate uncontrolled exothermicity.

-

Molar Ratios : A stoichiometric excess of chlorine trifluoride (1.2–1.5 equivalents per alcohol molecule) ensures complete conversion.

-

Purification : The crude product is distilled under reduced pressure to isolate this compound from byproducts such as hydrogen fluoride () and chlorine monofluoride ().

Table 1. Summary of Synthesis Parameters

Mechanistic Insights

The reaction likely proceeds through a radical pathway initiated by the abstraction of a hydrogen atom from the alcohol by , generating a perfluoro-t-butoxy radical (). Dimerization of two radicals forms the peroxide bond, while residual fluorine atoms from stabilize intermediate species. The absence of solvent in this reaction simplifies purification but necessitates rigorous exclusion of moisture to prevent hydrolysis.

Physicochemical Properties

This compound exhibits unique properties that underscore its utility in high-performance applications:

-

Thermal Stability : Decomposes at temperatures exceeding , releasing fluorine-containing radicals.

-

Solubility : Insoluble in polar solvents but miscible with perfluorinated hydrocarbons.

Applications and Derivatives

The compound’s primary use lies in polymer chemistry, where it serves as a initiator for radical polymerization of fluorinated monomers. Derivatives such as vicinal perfluorodi-t-butoxycycloalkanes (e.g., perfluorodi-t-butoxycyclopentane) are synthesized via photolytic reactions, enabling the production of heat-resistant fluoropolymers .

Q & A

Q. What are the critical considerations for synthesizing Bis(perfluoro-t-butyl) peroxide in a laboratory setting?

Synthesis requires strict control of reaction conditions (temperature, solvent purity, and inert atmosphere) to avoid premature decomposition. Use fluorinated solvents to enhance solubility and stabilize intermediates. Monitor reaction progress via FTIR or Raman spectroscopy to detect peroxide bond formation (C-O-O-C) at ~800–900 cm⁻¹. Post-synthesis purification via fractional distillation under reduced pressure is recommended to isolate the compound .

Q. How can researchers assess the thermal stability of this compound?

Conduct differential scanning calorimetry (DSC) to determine decomposition onset temperatures. Pair with thermogravimetric analysis (TGA) to quantify mass loss. For kinetic studies, use isothermal testing at varying temperatures (e.g., 50–100°C) and model degradation rates with the Arrhenius equation. Always perform these tests in a controlled environment with blast shields due to explosive decomposition risks .

Q. What analytical methods are most reliable for detecting trace impurities in this compound?

Gas chromatography-mass spectrometry (GC-MS) with a fluorinated-phase column (e.g., DB-FFAP) is optimal for separating perfluorinated byproducts. For non-volatile residues, use nuclear magnetic resonance (NMR) with fluorine-19 detection. Cross-validate results with high-resolution mass spectrometry (HRMS) to confirm molecular ions .

Q. What safety protocols are essential for handling this compound?

Label containers with dates of receipt, opening, and discard (within 6 months post-opening). Test for peroxide formation monthly using iodide-based test strips. Store in opaque, vented containers at ≤4°C, away from reducing agents. Emergency protocols must include neutralization with copper(I) iodide or ferrous sulfate solutions to degrade peroxides .

Advanced Research Questions

Q. How can factorial design optimize the synthesis of this compound for high yield and stability?

Use a 2³ factorial design to test variables: reaction temperature (X₁), solvent ratio (X₂), and catalyst concentration (X₃). Measure responses (yield, purity, stability) and apply ANOVA to identify significant factors. For example, lower temperatures (X₁ = 25°C) may reduce decomposition but prolong reaction time, requiring trade-off analysis via response surface methodology (RSM) .

Q. How do computational models explain the reactivity of this compound in radical-initiated reactions?

Density functional theory (DFT) simulations reveal that the electron-withdrawing perfluoro groups lower the O-O bond dissociation energy (BDE), making it more reactive than non-fluorinated analogs. Compare computed BDE values (e.g., ~30 kcal/mol) with experimental data from calorimetry. Validate using COMSOL Multiphysics to model reaction kinetics under varying pressures .

Q. What experimental strategies resolve contradictions in reported decomposition pathways of this compound?

Conflicting data on decomposition products (e.g., perfluorinated alkanes vs. acids) may arise from moisture or light exposure. Design experiments under rigorously anhydrous/anaerobic conditions, using UV-vis spectroscopy to track photolytic pathways. Cross-reference with high-vacuum pyrolysis-MS to isolate thermal degradation mechanisms .

Q. How can researchers evaluate the environmental persistence of this compound degradation byproducts?

Apply OECD 301B (Ready Biodegradability Test) to assess microbial breakdown of trifluoromethyl fragments. Use LC-MS/MS to detect perfluorocarboxylic acids (PFCAs) as terminal metabolites. Compare results with regulatory frameworks (e.g., Stockholm Convention guidelines on PFOS/PFOA) to classify ecological risks .

Q. What role does this compound play in advanced material synthesis, such as fluoropolymer grafting?

As a fluorinated radical initiator, it enables controlled polymerization of tetrafluoroethylene (TFE) for surface grafting. Optimize grafting efficiency by varying peroxide concentration (0.1–1.0 wt%) and reaction time. Characterize polymer layers via XPS to confirm fluorine content and AFM for surface topology .

Methodological Guidance Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.